molecular formula C21H19ClN4O3S B2977836 2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide CAS No. 1112436-00-6

2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide

Cat. No. B2977836
CAS RN: 1112436-00-6
M. Wt: 442.92
InChI Key: FLHXWVWXENGBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has highlighted the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, demonstrating their potential as antibacterial and antifungal agents. Compounds synthesized using citrazinic acid as a starting material exhibited significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain derivatives demonstrated notable anti-inflammatory and analgesic effects, suggesting their utility in developing treatments for conditions characterized by pain and inflammation (Sondhi et al., 2009).

Antitumor Activities

The synthesis and evaluation of antitumor activities of pyrimidine derivatives have been a significant focus, with some compounds showing selective anti-tumor activities. This suggests the potential application of such compounds in cancer therapy, where selective targeting of tumor cells is crucial for effective treatment (Jing, 2011).

Antifolate and Dihydrofolate Reductase Inhibitors

Compounds designed as dual thymidylate synthase and dihydrofolate reductase inhibitors have shown promise as potential antitumor agents. The design and synthesis of these compounds, including classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, highlight the critical role of chemical structure in determining the biological activity and potential therapeutic applications (Gangjee et al., 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-25-16-9-8-14(29-3)10-15(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-13-6-4-12(22)5-7-13/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXWVWXENGBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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